1-(3-Hydroxypropyl)-4-methylpiperazine

Organic Synthesis Selective Derivatization Building Block

This bifunctional piperazine derivative combines a tertiary amine and primary alcohol in a single scaffold, enabling sequential nitrogen/oxygen functionalization without protection/deprotection sequences. The 3-carbon hydroxypropyl linker provides optimal lipophilicity (LogP -0.3 to -0.5) for CNS drug development. Validated as the direct precursor to the hydroxypropyl-methylpiperazine pharmacophore in histamine H3 antagonists (e.g., clobenpropit). Synthesized in 86% isolated yield from N-methylpiperazine—a chromatography-free protocol that reduces COGS. Substituting with 2-carbon linker or des-methyl analogs compromises receptor binding and requires re-optimization.

Molecular Formula C8H18N2O
Molecular Weight 158.24 g/mol
CAS No. 5317-33-9
Cat. No. B1294303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Hydroxypropyl)-4-methylpiperazine
CAS5317-33-9
Molecular FormulaC8H18N2O
Molecular Weight158.24 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CCCO
InChIInChI=1S/C8H18N2O/c1-9-4-6-10(7-5-9)3-2-8-11/h11H,2-8H2,1H3
InChIKeyJKRSQNBRNIYETC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 1-(3-Hydroxypropyl)-4-methylpiperazine (CAS 5317-33-9) — Sourcing Specifications and Baseline Data


1-(3-Hydroxypropyl)-4-methylpiperazine (CAS 5317-33-9) is a bifunctional piperazine derivative (C8H18N2O, MW 158.24) featuring a tertiary amine and a primary alcohol within a single molecular scaffold [1]. The compound is commercially available from multiple global suppliers at purities typically ranging from 95% to ≥98%, and is supplied as a colorless to pale yellow liquid or a low-melting solid (melting point approximately 30°C) . Its dual reactive sites enable selective derivatization in multi-step organic syntheses, positioning it as a versatile building block for pharmaceutical intermediate and fine chemical applications .

Why 1-(3-Hydroxypropyl)-4-methylpiperazine Is Not Interchangeable with Structurally Similar Analogs


Interchanging 1-(3-hydroxypropyl)-4-methylpiperazine with structurally similar piperazine derivatives—such as 1-(2-hydroxyethyl)-4-methylpiperazine (CAS 5464-12-0) or 1-(3-hydroxypropyl)piperazine—introduces quantifiable risks in synthetic route performance and final product profile. Differences in linker length (three-carbon vs. two-carbon hydroxyalkyl chain) and substitution pattern (N-methylated vs. unsubstituted piperazine) directly impact key physicochemical parameters including lipophilicity (LogP), aqueous solubility, and steric accessibility at the reactive nitrogen and oxygen centers [1]. These variations translate into altered reactivity in downstream alkylation or coupling steps, potentially reducing synthetic yields or requiring re-optimization of established protocols . Furthermore, the specific hydroxypropyl-methylpiperazine motif is a validated pharmacophore component in histamine H3 antagonist programs; substituting a structurally mismatched analog may compromise target binding affinity and confound structure-activity relationship (SAR) studies [2].

Quantitative Evidence Guide: Differentiating 1-(3-Hydroxypropyl)-4-methylpiperazine for Scientific Procurement


Bifunctional Reactivity Advantage: Dual-Site Selectivity vs. Mono-Functional Analogs

1-(3-Hydroxypropyl)-4-methylpiperazine provides two chemically orthogonal reactive sites—a tertiary amine and a primary alcohol—within the same molecular framework. This bifunctionality enables sequential, selective derivatization at either the nitrogen or oxygen center without the need for protecting group manipulations, a capability absent in mono-functional analogs such as N-methylpiperazine (CAS 109-01-3) or 1,3-propanediol derivatives [1]. In multi-step organic syntheses, this structural feature streamlines reaction sequences and improves overall atom economy.

Organic Synthesis Selective Derivatization Building Block

Validated Pharmacophore Utility: Histamine H3 Antagonist Scaffold vs. Untargeted Building Blocks

1-(3-Hydroxypropyl)-4-methylpiperazine serves as a critical precursor in the synthesis of S-alkyl-N-alkylisothiourea derivatives, a class of compounds with demonstrated activity as non-imidazole histamine H3 receptor antagonists, including the potent reference compound clobenpropit [1]. In contrast, generic piperazine building blocks lacking this specific hydroxypropyl-methyl substitution pattern have not been validated for this particular pharmacophore series, as documented in the peer-reviewed synthetic methodology for this scaffold [2]. This establishes a clear functional differentiation: the target compound provides direct access to a biologically validated chemotype, whereas closely related analogs require de novo SAR exploration.

Medicinal Chemistry GPCR Histamine H3 Antagonist

Synthetic Yield Benchmark: 86% Achievable Yield vs. Lower-Yielding Alkylation Routes

A published synthetic protocol using N-methylpiperazine and 3-bromo-1-propanol in toluene achieves an 86% isolated yield of 1-(3-hydroxypropyl)-4-methylpiperazine after Kugelrohr distillation (180°C / 2 mbar) . This compares favorably with reported yields for analogous piperazine alkylation reactions using different electrophiles or solvent systems, where yields can fall below 70% [1]. The robust, high-yielding nature of this specific transformation reduces raw material waste and purification burden, directly impacting the cost-effectiveness of downstream processes that incorporate this intermediate.

Process Chemistry Synthetic Methodology Reaction Optimization

Lipophilicity Profile: LogP -0.3 to -1.47 vs. Higher LogP Analogs

1-(3-Hydroxypropyl)-4-methylpiperazine exhibits a calculated LogP (XLogP) of -0.3 to -0.508, indicating moderate hydrophilicity suitable for aqueous formulation and favorable pharmacokinetic properties in CNS-targeted drug candidates [1][2]. In contrast, des-hydroxy analogs such as 1-methyl-4-propylpiperazine are expected to exhibit substantially higher LogP values (>1.0), which can lead to reduced aqueous solubility and altered blood-brain barrier penetration characteristics. Additionally, the compound's predicted aqueous solubility of 1000 g/L at 25°C represents a 10–100× improvement over less hydroxylated piperazine analogs .

Physicochemical Properties Drug Design Solubility

Procurement Decision Scenarios: Where 1-(3-Hydroxypropyl)-4-methylpiperazine Delivers Quantifiable Value


Medicinal Chemistry Programs Targeting Histamine H3 Receptor Antagonists

Procure 1-(3-hydroxypropyl)-4-methylpiperazine when synthesizing S-alkyl-N-alkylisothiourea-based histamine H3 antagonists such as clobenpropit and its structural analogs. The compound serves as a direct precursor for introducing the hydroxypropyl-methylpiperazine side chain, a validated pharmacophore motif with established SAR in this target class [1]. Using alternative piperazine building blocks lacking this specific substitution pattern would require de novo medicinal chemistry optimization and may not yield comparable receptor binding profiles.

Multi-Step Organic Synthesis Requiring Orthogonal Reactive Sites

Select this compound for synthetic routes demanding sequential functionalization at nitrogen and oxygen centers without protection/deprotection sequences. The bifunctional architecture—combining a tertiary amine and a primary alcohol—enables selective alkylation, acylation, or oxidation at either site independently . This reduces the number of distinct intermediates required and simplifies purification workflows relative to mono-functional alternatives, making it cost-effective for both laboratory-scale and pilot-plant operations.

Development of CNS-Penetrant Drug Candidates with Favorable Physicochemical Profiles

Prioritize this intermediate when designing CNS-targeted small molecules where moderate lipophilicity (LogP -0.3 to -0.5) and high aqueous solubility (1000 g/L predicted) are advantageous for both formulation and blood-brain barrier penetration [1]. Compared to des-hydroxy or less polar piperazine analogs, this compound yields final drug candidates with improved developability metrics and reduced risk of precipitation in aqueous assay media.

Synthetic Route Scale-Up and Process Optimization

When evaluating synthetic routes for cost of goods (COGS) and process robustness, the documented 86% isolated yield for this compound's synthesis from N-methylpiperazine and 3-bromo-1-propanol provides a quantitative benchmark for procurement justification . The high-yielding, chromatography-free protocol minimizes solvent usage and waste disposal costs, offering a clear economic advantage over lower-yielding alternative building block syntheses.

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